3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile
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Overview
Description
3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile is a complex organic compound that features a benzimidazole moiety fused with a chromene structure and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The chromene moiety can be introduced through a cyclization reaction involving salicylaldehyde derivatives . The final step involves the coupling of the benzimidazole and chromene intermediates with benzonitrile under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the benzimidazole or chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Acetonitrile, ethanol, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
Materials Science: The chromene structure can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a fluorescent probe for studying biological systems due to its chromophore properties.
Industrial Applications: It can be used in the synthesis of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . The chromene structure can interact with DNA and RNA, potentially inhibiting their function . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like mebendazole and albendazole share the benzimidazole core and are used as antiparasitic agents.
Chromene Derivatives: Compounds like coumarin and flavonoids share the chromene structure and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
This dual functionality makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2/c1-29-21-11-5-7-16-13-18(23-27-19-9-2-3-10-20(19)28-23)24(30-22(16)21)26-17-8-4-6-15(12-17)14-25/h2-13H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKITZMMDDXHTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C#N)C(=C2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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